1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid
Description
1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carbamoylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry and agrochemical research. The carbamoylmethyl group (-NHCOCH₃) introduces hydrogen-bonding capabilities and polarity, which can enhance interactions with biological targets or influence physicochemical properties such as solubility and stability.
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-5(10)3-9-2-4(1-8-9)6(11)12/h1-2H,3H2,(H2,7,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRZMDGLBLDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599144 | |
| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006484-34-9 | |
| Record name | 1-(2-Amino-2-oxoethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substitution and Hydrolysis Reaction
- Starting Materials: α,β-unsaturated ester and 2,2-difluoroacetyl halide or related acyl halide derivatives.
- Procedure: The α,β-unsaturated ester is dissolved in an organic solvent with an acid-binding agent. The acyl halide is added dropwise at low temperature to control reaction kinetics and minimize side reactions.
- Hydrolysis: After substitution, alkaline hydrolysis is performed to convert intermediates into α-difluoroacetyl carboxylic acid derivatives.
- Outcome: Formation of an α-difluoroacetyl intermediate solution ready for cyclization.
Condensation and Cyclization Reaction
- Catalysts: Sodium iodide or potassium iodide are used to catalyze the condensation.
- Condensation: The α-difluoroacetyl intermediate solution is reacted at low temperature with an aqueous methylhydrazine solution.
- Cyclization: The reaction mixture is subjected to reduced pressure and temperature elevation to promote ring closure, forming the pyrazole core.
- Acidification: The crude pyrazole carboxylic acid is precipitated by acidifying the reaction mixture to pH 1–2.
- Purification: The crude product is purified by recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, 35–65% alcohol content).
- Yield and Purity: Yields around 75–80% and purities exceeding 99% by HPLC have been reported.
Alternative Synthetic Routes
- Some processes use hydrazine derivatives reacting with methyl acetoacetate or ethyl pyruvate to form pyrazol-5(4H)-ones, which are then subjected to formylation and chlorination (Vilsmeier–Haack reaction) to introduce aldehyde groups, followed by further condensation steps.
- Hydrolysis of ester intermediates followed by acidification yields pyrazole carboxylic acids.
- Catalysts such as triethylamine and bases like sodium hydroxide are employed in different steps to facilitate substitution and hydrolysis.
Reaction Conditions and Parameters
| Step | Conditions | Reagents/Catalysts | Notes |
|---|---|---|---|
| Substitution/Hydrolysis | Low temperature addition, alkaline hydrolysis | α,β-unsaturated ester, 2,2-difluoroacetyl halide, alkali | Controlled addition to minimize isomers |
| Condensation/Cyclization | Low temperature condensation, reduced pressure cyclization | Methylhydrazine aqueous solution, NaI or KI catalyst | Acidification to pH 1–2 for precipitation |
| Recrystallization | Reflux in 35–65% aqueous alcohol, cooling | Methanol, ethanol, or isopropanol + water | Improves purity to >99% HPLC |
Research Findings and Optimization
- Isomer Control: The preparation method emphasizes reducing isomeric impurities, particularly positional isomers of the pyrazole carboxylic acid. Use of iodide catalysts and controlled temperature profiles significantly improve isomer ratios (up to 95:5 or better).
- Yield Improvement: Compared to earlier methods with yields below 75%, optimized protocols achieve yields up to ~80%.
- Purification: Recrystallization solvent composition and temperature control are critical for obtaining high-purity products.
- Scalability: The described methods are suitable for scale-up, using readily available raw materials and simple operations.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) | Isomer Ratio (Target:Impurity) |
|---|---|---|---|---|---|
| 1 | Substitution/Hydrolysis | α,β-unsaturated ester, 2,2-difluoroacetyl halide, alkali, low temp | — | — | — |
| 2 | Condensation/Cyclization | Methylhydrazine aqueous solution, KI or NaI catalyst, low temp, reduced pressure | 75–80 | 99.3–99.6 | 95:5 to 96:4 |
| 3 | Recrystallization | 35–65% aqueous alcohol (methanol/ethanol/isopropanol), reflux and cooling | — | >99 | — |
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Antifungal Properties:
Research has shown that derivatives of pyrazole-4-carboxylic acids exhibit notable antifungal activity. For instance, the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been synthesized and tested against several phytopathogenic fungi. In vitro assays demonstrated that many derivatives possess moderate to excellent antifungal properties, with some outperforming established fungicides like boscalid .
Mechanism of Action:
The antifungal activity is primarily attributed to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This mechanism disrupts energy production, leading to fungal cell death . The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure can enhance potency and selectivity against specific fungal strains .
Agricultural Applications
Fungicides Development:
The compound serves as an intermediate in the synthesis of several commercial fungicides. Its derivatives have been registered for use against a range of fungal diseases affecting crops. The ability to inhibit SDH makes these compounds particularly valuable in agricultural applications, as they provide an effective means to control resistant fungal strains .
Market Impact:
The annual production of fungicides derived from pyrazole compounds exceeds 30,000 metric tons, indicating a robust market demand. Innovations in synthesis methods that enhance cost efficiency and reduce environmental impact are critical for future developments in this field .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted on various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives revealed that specific modifications significantly increased their antifungal activity against pathogens like Zymoseptoria tritici. Compound 9m was highlighted for its superior performance compared to traditional fungicides .
Case Study 2: Structure-Activity Relationship Analysis
In another investigation, researchers utilized molecular docking and CoMFA (Comparative Molecular Field Analysis) to predict the binding affinities of different pyrazole derivatives to SDH. This study emphasized the importance of electronic and steric factors in designing more effective antifungal agents .
Mechanism of Action
The mechanism of action of 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. electron-withdrawing groups : Derivatives with electron-donating substituents (e.g., -OCH₃ in 1-(3,4-dimethoxyphenyl)methyl analogs) exhibit enhanced aromaticity and bioactivity, as seen in antioxidant assays .
Physicochemical Properties
| Property | 1-Methyl-1H-pyrazole-4-carboxylic acid | 1-Benzoyl-3-phenyl-4-carbaldehyde | 1-(4-Chlorophenyl)methyl analog | 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid (Predicted) |
|---|---|---|---|---|
| Molecular Weight | 126.11 | 321.29 | 236.66 | ~168.12 |
| Solubility | High (polar solvents) | Low (due to benzoyl group) | Moderate (chlorophenyl lipophilicity) | Moderate-High (carbamoyl enhances polarity) |
| pKa (COOH) | ~3.5 | ~2.8 (aldehyde lowers acidity) | ~3.2 | ~3.0 |
| Hydrogen Bonding | 2 acceptors (COOH, ring N) | 3 acceptors (CHO, CO, ring N) | 2 acceptors | 3 acceptors (COOH, carbamoyl NH, CO) |
Antioxidant and Anti-inflammatory Activity
- 1-Benzoyl-3-phenyl derivatives : Compounds 4c and 4e (with para-substituted electron-donating groups) showed near-standard antioxidant and anti-inflammatory activity in DPPH and carrageenan-induced edema assays, respectively. Activity correlated with aromaticity and electron density .
- 1-Methyl analog: Limited bioactivity reported; primarily used as a synthetic intermediate .
Biological Activity
1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and agriculture.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions using hydrazine derivatives and 1,3-dicarbonyl compounds. The reaction conditions are optimized to enhance yield and purity, often utilizing solvents and catalysts suitable for large-scale production.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens. Its derivatives have shown promising results in inhibiting the growth of phytopathogenic fungi .
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory potential. Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, molecular docking studies have shown that certain derivatives can form hydrogen bonds with key amino acids in enzyme active sites, enhancing their inhibitory effects .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can modulate enzyme activity through competitive inhibition or by altering receptor interactions. The precise mechanism varies depending on the biological context and the specific derivative being studied .
Antifungal Activity
A series of studies have evaluated the antifungal activity of various derivatives of this compound. Notably, one derivative exhibited higher antifungal activity against seven phytopathogenic fungi than the standard fungicide boscalid, with effective concentration (EC50) values indicating potent inhibition .
| Compound | Fungal Species | EC50 Value (µg/mL) |
|---|---|---|
| 9m | Colletotrichum orbiculare | 5.50 |
| 9m | Rhizoctonia solani | 14.40 |
| 9m | Phytophthora infestans | 75.54 |
| 9m | Fusarium moniliforme | 79.42 |
| 9m | Botryosphaeria berengeriana | 28.29 |
Anti-inflammatory Studies
In anti-inflammatory assays, several derivatives were tested for their ability to inhibit cytokine production. Compounds showed a range of inhibitory effects on TNF-α and IL-6 levels, with some achieving over 80% inhibition at specific concentrations .
Q & A
Q. What are the established synthetic routes for 1-Carbamoylmethyl-1H-pyrazole-4-carboxylic acid, and what intermediates are critical?
- Methodological Answer: The compound is synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form a pyrazole ester intermediate. Subsequent basic hydrolysis converts the ester to the carboxylic acid derivative . Alternative routes include Vilsmeier formylation of N-methylpyrazole to yield 1-methyl-1H-pyrazole-4-carboxaldehyde, followed by oxidation to the carboxylic acid using TEMPO/NaClO₂ systems . Key intermediates are the ethyl ester (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) and carboxaldehyde derivatives, which require purification via recrystallization (ethanol/water) for >95% purity .
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer:
- X-ray crystallography resolves molecular packing and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) .
- FT-IR confirms functional groups (C=O stretch at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) identifies proton environments (e.g., pyrazole ring protons at δ 7.3–8.1 ppm) and carbon hybridization states .
- DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational frequencies and electronic properties, cross-validated with experimental data .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction in DFT models : Use polarizable continuum models (PCM) to simulate solvent interactions .
- Variable-temperature NMR : Assess dynamic effects (e.g., proton exchange) by analyzing spectral changes at 25–100°C .
- Complementary techniques : Pair Raman spectroscopy with IR to distinguish overlapping vibrational modes .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer:
- Cyclocondensation : Maintain anhydrous conditions and a 3:1 molar ratio of ethyl acetoacetate to phenylhydrazine to minimize by-products like hydrazone derivatives .
- Oxidation : Replace harsh oxidants (KMnO₄) with catalytic TEMPO/NaClO₂ for selective aldehyde-to-acid conversion (yield improvement: 60% → 85%) .
- Purification : Use gradient recrystallization (ethanol/water, 70:30 v/v) to isolate the acid from unreacted ester .
Q. How can computational methods predict biological activity or solubility?
- Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to prioritize derivatives for synthesis .
- Log P calculations : Predict lipophilicity via DFT-derived atomic charges (e.g., B3LYP/6-31G*) to optimize solubility for in vivo studies .
- pKₐ modeling : Use COSMO-RS to estimate ionization states and guide salt formation for enhanced bioavailability .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation .
- Storage : Keep at 2–8°C under nitrogen to prevent hydrolysis or decomposition .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic vs. computational bond lengths?
- Methodological Answer:
- Refinement checks : Re-analyze X-ray data with SHELXL to exclude thermal motion artifacts .
- Basis set adjustment : Switch to def2-TZVP in DFT for improved accuracy in bond-length predictions .
- Hydrogen bonding : Compare experimental (X-ray) and theoretical (DFT) H-bond geometries to identify solvent lattice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
